5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that features a benzodiazole core fused with a thiazole ring and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions . The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The final step involves coupling the thiazole and benzodiazole moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-(4-ethoxyphenyl)-5-(2-methoxybenzylidene)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15N3O2S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H15N3O2S/c1-2-23-13-6-3-11(4-7-13)17-19-16(10-24-17)12-5-8-14-15(9-12)21-18(22)20-14/h3-10H,2H2,1H3,(H2,20,21,22) |
InChI Key |
JLXIQNXVICPWCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=C3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.